molecular formula C13H9N7O B14999879 11-Amino-4-(pyridin-4-yl)-2,3,5,7,11-pentaazatricyclo[7.4.0.0(2,6)]trideca-1(9),3,5,7,12-pentaen-10-one

11-Amino-4-(pyridin-4-yl)-2,3,5,7,11-pentaazatricyclo[7.4.0.0(2,6)]trideca-1(9),3,5,7,12-pentaen-10-one

Cat. No.: B14999879
M. Wt: 279.26 g/mol
InChI Key: BCECXIAXBSYWEK-UHFFFAOYSA-N
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Description

7-amino-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a fused ring system that includes pyridine, pyrimidine, and triazole moieties, making it a versatile scaffold for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multistep reactions starting from readily available precursors. One common approach involves the condensation of 4-pyridylamine with a suitable pyrimidine derivative, followed by cyclization and functionalization steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency. The choice of solvents, reagents, and purification methods is crucial to achieving the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridyl and pyrimidine rings can be reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyridine or pyrimidine rings .

Scientific Research Applications

7-amino-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-amino-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure, used in the development of anticancer agents.

    7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide:

Uniqueness

The uniqueness of 7-amino-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific combination of pyridine, pyrimidine, and triazole rings, which provides a versatile platform for chemical modifications and functionalization. This structural diversity allows for the exploration of various biological and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H9N7O

Molecular Weight

279.26 g/mol

IUPAC Name

11-amino-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C13H9N7O/c14-19-6-3-10-9(12(19)21)7-16-13-17-11(18-20(10)13)8-1-4-15-5-2-8/h1-7H,14H2

InChI Key

BCECXIAXBSYWEK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N

Origin of Product

United States

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